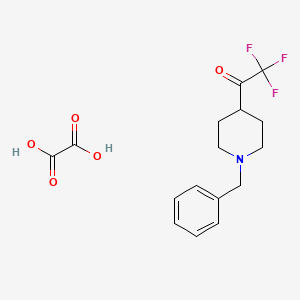

1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate

Description

BenchChem offers high-quality 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO.C2H2O4/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBXILJPBZWOQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678069 |

Source

|

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-70-2 |

Source

|

| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate (CAS No. 1198286-70-2). While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related analogues and established principles of medicinal chemistry to predict its key characteristics. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination and verification of these properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel pharmaceutical candidates.

Introduction and Molecular Rationale

1-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate is a molecule of significant interest, structurally composed of three key moieties: a 1-benzylpiperidine core, a trifluoroethanone functional group, and an oxalate counter-ion. Understanding the contribution of each component is critical to predicting its behavior in both chemical and biological systems.

-

The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure can confer favorable physicochemical properties, such as improved solubility and the ability to modulate lipophilicity.[3][4] The N-benzyl group adds significant lipophilicity and can be crucial for interactions with biological targets.

-

The Trifluoromethyl Ketone Group: Trifluoromethyl ketones (TFMKs) are potent electrophiles due to the strong electron-withdrawing nature of the trifluoromethyl group.[5][6] This moiety is known to form stable, reversible covalent adducts with nucleophilic residues (like cysteine or serine) in enzyme active sites, making it a valuable "warhead" for inhibitor design.[6][7] In solution, TFMKs exist in equilibrium with their hydrate form, which can act as a hydrogen-bond donor.[8]

-

The Oxalate Salt Form: The conversion of a free base into a salt is a fundamental strategy in drug development to enhance properties like aqueous solubility, stability, and crystallinity.[9][10] Oxalic acid is a common counter-ion used to form crystalline salts with basic compounds, which can improve handling and dissolution characteristics.[10][11] The formation of the oxalate salt of the basic piperidine nitrogen is expected to significantly influence the compound's overall solubility and solid-state properties.[9]

This guide will systematically outline the predicted properties of this tripartite molecule and provide robust methodologies for their experimental validation.

Predicted Physicochemical Profile

The following table summarizes the core identifying and predicted physicochemical properties of 1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate. These predictions are derived from its chemical structure and data on analogous compounds.

| Property | Value / Prediction | Rationale & Scientific Justification |

| CAS Number | 1198286-70-2 | Unique numerical identifier assigned by the Chemical Abstracts Service.[12] |

| Molecular Formula | C₁₆H₁₈F₃NO₅ | Derived from the chemical structure of the oxalate salt.[13] |

| Molecular Weight | 361.31 g/mol | Calculated based on the atomic weights of the constituent atoms in the molecular formula.[13] |

| Appearance | White to off-white crystalline solid | Organic salts are typically crystalline solids at room temperature. The absence of extended chromophores suggests a white or near-white color. |

| Melting Point | Predicted: 160-190 °C | Salt formation generally increases the melting point compared to the free base by introducing strong ionic interactions in the crystal lattice.[14] Oxalate salts of similar organic molecules often exhibit melting points in this range.[10] A sharp melting range (e.g., 0.5-1.0 °C) would be indicative of high purity. |

| Aqueous Solubility | pH-dependent; low intrinsic solubility of the free base, enhanced by salt formation. | The bulky, lipophilic benzylpiperidine moiety suggests low aqueous solubility for the free base. The oxalate salt form is expected to significantly improve solubility, especially in acidic to neutral pH where the piperidine nitrogen remains protonated.[15] However, at higher pH, conversion to the less soluble free base may occur. |

| pKa (Piperidine Nitrogen) | Predicted: 8.0 - 9.5 | The pKa of the conjugate acid of the piperidine nitrogen is critical for its ionization state. Non-fluorinated N-alkyl piperidines typically have pKa values in the 9-11 range. The electron-withdrawing effect of the trifluoroethanone group at the 4-position is expected to lower this value.[2] |

| LogP (Octanol-Water) | Predicted: 2.5 - 3.5 (for the free base) | The XLogP3-AA is a computed value.[12] The N-benzyl group significantly increases lipophilicity. This value is a key indicator of membrane permeability and potential for oral absorption. |

Methodologies for Experimental Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Protocol:

-

Sample Preparation: Finely grind a small amount of the crystalline sample into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end to a height of 2-3 mm.[16]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

pH-Dependent Aqueous Solubility

Causality: For an ionizable compound, solubility is highly dependent on the pH of the medium, which governs the ratio of the ionized (more soluble) to the non-ionized (less soluble) form. This profile is critical for predicting a drug's dissolution and absorption in the gastrointestinal tract.[18][19]

Protocol (Equilibrium Shake-Flask Method):

-

Buffer Preparation: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[18]

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the solubility at each pH point in mg/mL. Plot solubility versus pH to generate the pH-solubility profile.

Caption: Workflow for pH-dependent solubility determination.

Spectroscopic and Spectrometric Characterization

Causality: NMR provides unambiguous structural information by probing the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For a novel compound, NMR is essential for confirming the chemical structure and assessing purity. The presence of fluorine makes ¹⁹F NMR a particularly powerful and sensitive tool.[1][4]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ if the free base is analyzed). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

-

¹H NMR: Acquire a proton NMR spectrum. Expected signals include aromatic protons from the benzyl group (~7.2-7.5 ppm), a singlet for the benzylic CH₂ (~3.5-4.0 ppm), and complex multiplets for the piperidine ring protons (~1.5-3.5 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Distinct signals are expected for the aromatic carbons, the piperidine carbons, the benzylic carbon, and the carbonyl carbon of the ketone. The C-F coupling will likely split the signals of the trifluoroethanone moiety.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be characteristic of a trifluoromethyl ketone.[20][21]

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of covalent bonds.[22] It is excellent for confirming the presence of key groups like carbonyls, C-F bonds, and the oxalate counter-ion.

Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify characteristic absorption bands:

-

~1740-1760 cm⁻¹: C=O stretch (trifluoromethyl ketone).

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~1650-1720 cm⁻¹ & ~1200-1300 cm⁻¹: Asymmetric and symmetric C=O stretches from the oxalate counter-ion.

-

~2800-3000 cm⁻¹: C-H stretching from alkyl and aromatic groups.

-

Broad O-H stretch (~2500-3300 cm⁻¹): Possible from the carboxylic acid groups of oxalate.

-

Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint that helps elucidate the structure.[23]

Protocol (ESI-MS/MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer. In positive ion mode, the protonated molecule of the free base, [M+H]⁺, is expected at m/z corresponding to C₁₄H₁₆F₃NO + H⁺.

-

Full Scan (MS1): Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID).

-

Fragmentation Analysis: Analyze the resulting product ion spectrum. Key fragmentation pathways for the benzylpiperidine core often involve α-cleavage next to the nitrogen, leading to the loss of the benzyl group or ring-opening fragments.[24]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

1-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate integrates several structural features of high interest in modern drug discovery. Based on its constituent parts, it is predicted to be a crystalline solid with pH-dependent aqueous solubility, enhanced by its oxalate salt form. The presence of the trifluoromethyl ketone moiety suggests potential utility as a covalent-reversible enzyme inhibitor. This guide provides a robust framework of established analytical protocols for the comprehensive physicochemical characterization of this compound. The successful execution of these methodologies will provide the critical data necessary to advance its development as a potential therapeutic agent.

References

-

PubMed. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Available at: [Link]

-

PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Available at: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties. Available at: [Link]

-

ResearchGate. Piperidine-based drug discovery. Available at: [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

-

PubMed Central (PMC). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Available at: [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Available at: [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

Chemical Communications (RSC Publishing). Trifluoromethyl ketones: properties, preparation, and application. Available at: [Link]

-

Wiley Online Library. Guide to fluorine NMR for organic chemists. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

-

NMR Solutions. 19Flourine NMR. Available at: [Link]

-

ACS Publications. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. Available at: [Link]

-

Reddit. FTIR Spectroscopy. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available at: [Link]

-

PubMed Central (PMC). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Available at: [Link]

-

USP-NF. <1236> Solubility Measurements. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Liquids. Available at: [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

-

Michigan State University. Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

-

Russell Aerosol Lab. FTIR Spectroscopy. Available at: [Link]

-

National Institute of Standards and Technology. Piperidine - the NIST WebBook. Available at: [Link]

-

University of Washington. Melting Point Determination Chemistry 233: Organic Lab I Procedure. Available at: [Link]

-

Scribd. Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. pharmtech.com [pharmtech.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 18. who.int [who.int]

- 19. uspnf.com [uspnf.com]

- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

- 22. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying the Biological Targets of Benzylpiperidine Trifluoroethanone Compounds

Abstract

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents targeting the central nervous system (CNS).[1] The introduction of a trifluoroethanone moiety presents a unique chemical modification, suggesting the potential for novel pharmacological activities and interactions with biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ketone functional group may act as a key hydrogen bond acceptor or a reactive handle for covalent interactions.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of novel benzylpiperidine trifluoroethanone (BP-TFE) compounds. We will explore hypothesis-driven approaches based on structural analogy, detail robust experimental workflows for target identification and validation, and outline computational methods for target prediction. This document is structured to serve as a practical manual, blending established principles with detailed, actionable protocols to navigate the complexities of target deconvolution.

Introduction to Benzylpiperidine Trifluoroethanone (BP-TFE) Scaffolds

Chemical Features and Pharmacological Significance

The BP-TFE chemical class combines two pharmacologically significant motifs:

-

Benzylpiperidine Scaffold : This core structure is prevalent in a wide range of CNS-active drugs.[1] Depending on substitution patterns, derivatives have shown affinity for monoamine transporters (dopamine, norepinephrine, serotonin), cholinesterases, opioid receptors, and sigma receptors.[4][5][6][7] The piperidine nitrogen is typically protonated at physiological pH, allowing for ionic interactions with target proteins, while the benzyl group engages in hydrophobic and aromatic (π-π) interactions.[8]

-

Trifluoroethanone Moiety : Trifluoromethylketones (TFKs) are recognized as potent inhibitors of various hydrolytic enzymes, including carboxylesterases and serine proteases.[2] The highly electrophilic ketone, activated by the adjacent trifluoromethyl group, can form stable, yet often reversible, hemiacetal or hemiketal adducts with active site serine or cysteine residues.[3][9] This suggests that BP-TFE compounds may act as potent enzyme inhibitors.

The combination of these two moieties in a single molecule creates a compelling case for a multi-pronged target identification strategy.

Rationale for Target Identification: A Reverse Pharmacology Approach

For a novel chemical class like BP-TFE, where the primary biological targets are unknown, a "reverse pharmacology" or target-based discovery approach is the most logical path forward.[10] This strategy begins with the identification of a molecular target and subsequently evaluates the therapeutic potential of compounds that modulate this target.[11] This is in contrast to classical pharmacology, which starts with an observed phenotype and then works to identify the responsible molecular target.[10] The process involves generating hypotheses based on structural similarities, followed by systematic screening and validation.[12]

Primary Hypothesized Target Classes

Based on the known pharmacology of the benzylpiperidine scaffold and the chemical properties of the trifluoroethanone group, we can hypothesize several primary target classes.

Monoaminergic System Targets

The structural similarity of the benzylpiperidine core to known monoamine reuptake inhibitors and monoamine oxidase inhibitors (MAOIs) makes this system a primary area of investigation.[13]

-

Monoamine Oxidase (MAO-A and MAO-B) : MAOs are mitochondrial flavoenzymes that catabolize neurotransmitters like dopamine, serotonin, and norepinephrine.[13] Numerous piperidine-containing compounds are potent MAO inhibitors.[14][15][16] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[16]

-

Monoamine Transporters (DAT, NET, SERT) : These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. 2-Benzylpiperidine and 4-benzylpiperidine have been shown to inhibit dopamine reuptake and promote norepinephrine release, respectively.[5][7]

Cholinergic System Targets

The benzylpiperidine moiety is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[17][18]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These serine hydrolases are responsible for the breakdown of the neurotransmitter acetylcholine. The benzylpiperidine group can bind to the catalytic site of AChE, and numerous derivatives have been developed as potent inhibitors.[4][8][19][20] Given that the trifluoroethanone group is a potent inhibitor of serine hydrolases, BP-TFE compounds are strong candidates for novel cholinesterase inhibitors.[3]

Other Potential CNS and Systemic Targets

-

Sigma Receptors (σ1 and σ2) : Many benzylpiperidine derivatives show high affinity for sigma receptors, which are implicated in a variety of neurological conditions.[1][6]

-

Opioid Receptors (μ, δ, κ) : The benzylpiperidine scaffold is also found in ligands for opioid receptors, suggesting potential applications in pain management.[6]

-

Carboxylesterases (CEs) : These enzymes are critical for the metabolism of many ester-containing drugs. Trifluoromethylketones are known to be exceptionally potent inhibitors of CEs.[2][21] Interaction with these enzymes could have significant implications for drug-drug interactions.

-

Monoacylglycerol Lipase (MAGL) : This enzyme degrades the endocannabinoid 2-arachidonoylglycerol. Benzylpiperidine-based compounds have recently been identified as reversible MAGL inhibitors, suggesting a role in inflammation and nociception.[22][23]

Experimental Workflows for Target Identification & Validation

A multi-tiered approach combining broad, unbiased screening with focused, hypothesis-driven assays is essential for efficient target deconvolution.[12][24][25]

Workflow 1: In Vitro Biochemical Assays for Enzyme Inhibition

Causality and Rationale: This workflow directly tests the hypothesis that the trifluoroethanone moiety will drive inhibition of key enzymes. Starting with direct biochemical assays is a cost-effective and high-throughput method to rapidly confirm or refute primary hypotheses before moving to more complex cellular systems. The choice of a luminescent assay format, such as the MAO-Glo™ assay, provides high sensitivity and is less susceptible to interference from compound autofluorescence compared to fluorescent methods.[26][27]

This protocol is adapted from the Promega MAO-Glo™ Assay technical bulletin.[28][29]

-

Compound Preparation : Prepare a serial dilution of the BP-TFE test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

-

Reagent Preparation :

-

Assay Plate Setup (96-well, white, flat-bottom) :

-

Add 25 µL of the diluted MAO substrate solution to each well.

-

Add 0.5 µL of the test compound serial dilutions to sample wells in duplicate.

-

Add 0.5 µL of a standard inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control.

-

Add 0.5 µL of DMSO to "100% activity" control wells.

-

-

Enzyme Addition :

-

Dilute recombinant human MAO-A or MAO-B enzyme in the appropriate reaction buffer. The final concentration should be determined empirically to yield a robust signal.

-

Add 25 µL of the diluted enzyme solution to all wells except "no enzyme" blanks.

-

-

Incubation : Incubate the plate for 60 minutes at room temperature, preferably on a plate shaker to ensure mixing.[30]

-

Detection :

-

Data Acquisition : Measure luminescence using a plate-reading luminometer.

-

Calculation : Normalize the data by subtracting the "no enzyme" background and setting the DMSO control as 100% activity.

-

Curve Fitting : Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.

-

Data Summary : Present the results in a clear, tabular format.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| BP-TFE-001 | 0.25 | 5.8 | 23.2 |

| BP-TFE-002 | 4.1 | 1.2 | 0.29 |

| Clorgyline | 0.008 | 3.5 | 437.5 |

| Selegiline | 2.1 | 0.015 | 0.007 |

Table 1: Hypothetical inhibition data for BP-TFE compounds against MAO-A and MAO-B.

Caption: Workflow for the in vitro MAO-Glo™ biochemical assay.

Workflow 2: Cell-Based Assays for GPCR Functional Activity

Causality and Rationale: While biochemical assays measure direct interactions, cell-based functional assays provide crucial information about a compound's activity in a more physiologically relevant context.[31][32] They can distinguish between agonists, antagonists, and allosteric modulators, and are essential for understanding how a compound affects cellular signaling cascades.[33][34] Measuring downstream second messengers (e.g., Ca2+, cAMP) provides a functional readout of receptor activation or inhibition.[35]

This protocol is a general method for assessing activity at Gq-coupled receptors (e.g., M1 muscarinic, α1-adrenergic), which signal via intracellular calcium release.

-

Cell Culture : Culture a cell line stably overexpressing the GPCR of interest (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate until confluent.

-

Dye Loading :

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's protocol, often including an agent like probenecid to prevent dye extrusion.

-

Remove the culture medium and add 100 µL of the dye loading solution to each well.

-

-

Incubation : Incubate the plate for 60 minutes at 37°C in the dark.

-

Compound Addition :

-

Place the plate into a fluorescent plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

For Agonist Mode : Inject a serial dilution of the BP-TFE test compound and measure the fluorescence signal over time (typically 2-3 minutes).

-

For Antagonist Mode : Pre-incubate the cells with the BP-TFE test compound for 15-30 minutes, then inject a known agonist at its EC80 concentration and measure the fluorescence signal.

-

-

Data Acquisition : Record the fluorescence intensity before and after compound/agonist addition. The signal is typically measured as the peak fluorescence response over baseline.

-

Agonist Mode : Plot the peak fluorescence response against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a standard agonist.

-

Antagonist Mode : Plot the response to the fixed agonist concentration against the log of the BP-TFE compound concentration to determine the IC50.

Workflow 3: Broad Target Profiling and Unbiased Approaches

Causality and Rationale: While hypothesis-driven assays are efficient, they can miss unexpected targets. Unbiased, broad-based screening is crucial for identifying novel mechanisms of action and potential off-target liabilities that could lead to toxicity.[24] Methods like affinity chromatography coupled with mass spectrometry (AC-MS) or genetic screens (e.g., CRISPR) can identify direct binding partners without prior assumptions.[25][36][37]

-

Probe Synthesis : Synthesize an analog of the BP-TFE compound with a linker and a reactive group for immobilization onto a solid support (e.g., NHS-ester for coupling to amine-functionalized beads).[24]

-

Immobilization : Covalently attach the synthesized probe to agarose or magnetic beads.

-

Protein Binding : Incubate the immobilized probe with a cell lysate or tissue homogenate to allow target proteins to bind.

-

Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution : Elute the specifically bound proteins from the beads.

-

Proteomic Analysis : Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).[25]

In Silico and Computational Approaches

Causality and Rationale: Computational methods provide a rapid, cost-effective way to prioritize experimental efforts by predicting potential targets based on molecular similarity and structural compatibility.[38][39] These in silico approaches can generate new hypotheses and help rationalize experimental findings.

Target Prediction via Molecular Similarity

Tools like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction compare a query molecule to a database of known ligands with annotated biological targets.[38][40][41] The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.

Molecular Docking

Once a high-priority target is identified (e.g., MAO-B from biochemical screening), molecular docking can be used to predict the binding mode and affinity of the BP-TFE compound. This involves computationally placing the ligand into the 3D structure of the protein's active site and scoring the interaction. This can provide structural insights into the observed activity and guide the design of more potent analogs.

Computational Workflow Visualization

Caption: In silico workflow for target prediction and validation.

Conclusion and Future Directions

The identification of biological targets for novel compound series like benzylpiperidine trifluoroethanones is a cornerstone of modern drug discovery. The strategy outlined in this guide—combining hypothesis-driven biochemical and cell-based assays with unbiased and computational approaches—provides a robust and efficient pathway for target deconvolution. Initial findings from enzyme inhibition assays will guide further investigation into cellular activity and potential therapeutic applications, for instance, in neurodegenerative diseases (MAO or AChE inhibition) or pain and inflammation (MAGL inhibition). A thorough understanding of a compound's primary targets and off-target activities is essential for advancing a chemical series toward preclinical development.

References

-

Takenaka, T. (2001). Classical vs reverse pharmacology in drug discovery. BJU International, 88(Suppl 2), 7–10. [Link]

-

Contreras, J., et al. (1998). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. [Link]

-

Al-Mubarak, A. I., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

-

Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Patwardhan, B., & Vaidya, A. D. B. (2016). Reverse pharmacology: fast track path of drug discovery. MedCrave online. [Link]

- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of donepezil-N- ... hybrids as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry.

-

Bahmani, M., et al. (2014). Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development. PubMed. [Link]

-

IJNRD. (2024). Reverse pharmacology for drug development: Significance and symbolism. IJNRD. [Link]

-

Sameem, B., et al. (2014). Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. PubMed. [Link]

-

Wang, Z., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Scientific Reports. [Link]

-

Wikipedia. (n.d.). 2-Benzylpiperidine. Wikipedia. Retrieved from [Link]

-

Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

-

Kale, A. B., et al. (2023). Reverse Pharmacology: Accelerating Drug Discovery by Tapping into Traditional Medicine. International Journal of Novel Research and Development. [Link]

-

Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling. [Link]

-

Medina-Franco, J. L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

-

Zhang, Y., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link]

-

Kauk, M., & Hoffmann, C. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

-

Kim, M. J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences. [Link]

-

Kim, M. J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]

-

Kim, M. J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]

-

Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

Kaur, A., & Jensen, D. D. (2019). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

-

Siramshetty, V. B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. [Link]

-

Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Wikipedia. (n.d.). 4-Benzylpiperidine. Wikipedia. Retrieved from [Link]

-

Wheelock, C. E., et al. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Wheelock, C. E., et al. (2007). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. The Wheelock Laboratory. [Link]

-

Shoichet Laboratory, UCSF. (n.d.). SEA Search Server. Shoichet Laboratory. Retrieved from [Link]

-

Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Retrieved from [Link]

-

Larsson, N., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

-

Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

-

ResearchGate. (2016). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Allarà, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Patsnap Synapse. (n.d.). Benzylpiperidine Derivatives 13(University of Pisa). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reverse pharmacology - Wikipedia [en.wikipedia.org]

- 11. Reverse Pharmacognosy and Reverse Pharmacology; Two Closely Related Approaches for Drug Discovery Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. metabolomics.se [metabolomics.se]

- 22. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. MAO-Glo™ Assay Systems [promega.sg]

- 28. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 29. promega.com [promega.com]

- 30. Assay in Summary_ki [bindingdb.org]

- 31. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 35. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

- 38. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. SEA Search Server [sea.bkslab.org]

- 41. bio.tools [bio.tools]

In Silico Modeling of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, a novel compound with significant therapeutic potential. We delineate a systematic and scientifically rigorous workflow, commencing with target identification based on structural-class analysis, followed by detailed protocols for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each stage of the computational analysis. The overarching goal is to furnish a self-validating in silico protocol that enables the robust prediction of the compound's bioactivity and drug-like properties, thereby accelerating its journey through the drug discovery pipeline.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The confluence of a benzylpiperidine moiety and a trifluoromethyl ketone warhead in 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate presents a compelling case for its investigation as a novel therapeutic agent. The benzylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active drugs, valued for its ability to interact with a variety of receptors and transporters in the central nervous system (CNS).[1] Concurrently, the trifluoromethyl ketone group is a potent, often reversible, inhibitor of serine hydrolases, a class of enzymes implicated in a wide range of physiological and pathological processes.[2][3]

The high electronegativity of the fluorine atoms renders the carbonyl carbon of the trifluoromethyl ketone highly electrophilic, making it an excellent candidate for interacting with the catalytic residues of target enzymes.[3] This whitepaper will focus on a plausible and high-value biological target for this compound: Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[2][4] Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, anxiety, and inflammatory disorders.[4][5]

This guide will lay out a comprehensive in silico modeling cascade to thoroughly investigate the interaction of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate with FAAH and to predict its broader pharmacological profile.

The In Silico Modeling Workflow: A Multi-Pillar Approach

Our in silico evaluation is structured around a multi-pillar workflow designed to provide a holistic understanding of the compound's potential. This workflow is not merely a sequence of computational experiments but a logical progression of inquiry, where the results of each step inform the next.

Caption: The integrated in silico workflow for the evaluation of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate.

Phase 1: Foundational Steps - Target Identification and Ligand Preparation

Target Identification: Why Fatty Acid Amide Hydrolase (FAAH)?

The selection of a relevant biological target is the cornerstone of a meaningful in silico study. Our choice of FAAH is predicated on the following evidence-based reasoning:

-

Trifluoromethyl Ketones as a Privileged Scaffold for FAAH Inhibition: An extensive body of literature has established trifluoromethyl ketones as potent inhibitors of FAAH.[2][6] The electrophilic nature of the trifluoromethyl ketone carbonyl group makes it highly susceptible to nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, forming a stable hemiacetal adduct.[2]

-

The Role of the Benzylpiperidine Moiety: The benzylpiperidine scaffold can be rationalized to occupy the hydrophobic binding pocket of FAAH, a region that typically accommodates the fatty acid tail of endogenous substrates like anandamide. This structural feature can contribute significantly to binding affinity and selectivity.

Ligand and Protein Preparation: Ensuring Data Integrity

The fidelity of in silico predictions is critically dependent on the quality of the input structures.

Ligand Preparation Protocol:

-

2D to 3D Conversion: The 2D structure of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure using a molecular modeling software package (e.g., Avogadro, MOE).

-

Oxalate Counter-ion Removal: For docking and simulation studies, the oxalate counter-ion will be removed, and the parent molecule will be treated as a free base. The protonation state of the piperidine nitrogen will be assigned based on a physiological pH of 7.4.

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Protein Preparation Protocol:

-

PDB Structure Acquisition: A high-resolution crystal structure of human FAAH in complex with an inhibitor will be retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 3PPM).

-

Structure Cleanup: All non-essential water molecules, co-factors, and existing ligands will be removed from the PDB file.

-

Protonation and Optimization: Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be assigned based on physiological pH. The structure will then be subjected to a constrained energy minimization to relieve any steric clashes.

Phase 2: Probing the Interaction - Molecular Docking and Dynamics

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction.

Molecular Docking Workflow:

Caption: The sequential steps involved in a molecular dynamics simulation.

Detailed Protocol:

-

System Setup: The top-ranked protein-ligand complex from docking will be placed in a periodic box of water molecules, and counter-ions will be added to neutralize the system.

-

Minimization and Equilibration: The system will be subjected to energy minimization to remove any bad contacts. This will be followed by a two-step equilibration phase: first under constant volume and temperature (NVT) and then under constant pressure and temperature (NPT).

-

Production Run: A production MD simulation of at least 100 nanoseconds will be performed to generate a trajectory of the complex's motion.

-

Trajectory Analysis: The trajectory will be analyzed to assess the stability of the protein-ligand complex by calculating parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The persistence of key intermolecular interactions (e.g., hydrogen bonds) will also be monitored.

Expected Insights: MD simulations will validate the stability of the predicted binding pose from docking and provide a more realistic representation of the interactions within the dynamic biological environment.

Phase 3: Predictive Modeling for Drug-Likeness

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While we are focusing on a single compound, understanding the principles of QSAR is crucial for its future optimization. For this guide, we will outline a hypothetical QSAR study based on a dataset of known FAAH inhibitors.

QSAR Modeling Protocol:

-

Dataset Curation: A dataset of structurally diverse FAAH inhibitors with their corresponding experimental bioactivities (e.g., IC50 values) will be compiled from the literature.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) will be calculated for each compound in the dataset.

-

Model Building and Validation: A statistical method, such as partial least squares (PLS) or a machine learning algorithm, will be used to build a QSAR model. The predictive power of the model will be rigorously validated using internal and external validation techniques.

Application to the Target Compound: The developed QSAR model can then be used to predict the bioactivity of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate, providing a quantitative estimate of its potential potency.

ADMET Prediction: Assessing the Druggability Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.

ADMET Prediction Parameters and Tools:

A variety of in silico tools and web servers (e.g., SwissADME, pkCSM) will be used to predict the following key ADMET properties:

| Property Category | Predicted Parameter | Rationale for Assessment |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-acting drugs. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| CYP Substrate Prediction | Identifies metabolic pathways. | |

| Excretion | Total Clearance | Indicates the rate of drug elimination. |

| Toxicity | AMES Mutagenicity | Predicts the potential to cause genetic mutations. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | |

| Hepatotoxicity | Predicts the potential for liver damage. |

Data Interpretation: The predicted ADMET profile will be analyzed to identify any potential liabilities that may hinder the compound's development.

Data Synthesis and Future Directions

The culmination of this in silico modeling cascade will be a comprehensive report that synthesizes the findings from all stages of the investigation. This report will provide a multi-faceted prediction of the bioactivity, binding mechanism, and drug-like properties of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate.

Key Deliverables:

-

A validated binding model of the compound within the FAAH active site.

-

An assessment of the stability of the protein-ligand complex.

-

A predicted bioactivity value from a robust QSAR model.

-

A comprehensive ADMET profile highlighting potential assets and liabilities.

Based on this integrated analysis, a "Go/No-Go" decision can be made regarding the progression of this compound to the next stage of experimental validation, which would include in vitro enzyme inhibition assays and cell-based studies. This in silico-first approach significantly de-risks the drug discovery process, saving valuable time and resources.

References

-

Boger, D. L., & Cravatt, B. F. (2000). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Chemical Biology, 4(4), 430-436. [Link]

-

Patricelli, M. P., & Cravatt, B. F. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters, 9(2), 265-270. [Link]

-

Buczynski, M. W., & Parsons, L. H. (2010). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry, 53(9), 3878-3889. [Link]

-

Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). Characterization of the fatty acid amide hydrolase inhibitor URB597: effects on anandamide and oleoylethanolamide levels in vivo. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352-358. [Link]

-

Chen, Y., & Li, D. (2018). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. European Journal of Medicinal Chemistry, 157, 107-116. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral analysis (NMR, MS, IR) of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate

An In-depth Technical Guide to the Spectral Analysis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone Oxalate

Introduction: The Analytical Imperative for a Complex Moiety

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval, intellectual property protection, and understanding structure-activity relationships (SAR). The compound 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone, in its stable oxalate salt form, presents a fascinating analytical challenge. It incorporates several key pharmacophoric features: a flexible N-benzylpiperidine scaffold, crucial for interactions with various biological targets[1], and a highly electronegative trifluoroethanone group, which can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to unequivocally characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our approach moves beyond a simple recitation of data, focusing instead on the causal logic behind spectral interpretation—explaining why the molecule behaves as it does under analytical scrutiny. This document is intended for researchers, scientists, and drug development professionals who require a robust and replicable framework for the structural verification of complex small molecules.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Multi-Nuclear Approach

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For a compound containing fluorine, a multi-nuclear approach is not just beneficial but essential for complete characterization. We will examine the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra, each offering a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The structure of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone contains several key regions of interest: the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ar-H (Benzyl) | 7.20 - 7.40 | Multiplet (m) | 5 protons on the phenyl ring. |

| -CH₂-Ph (Benzylic) | ~3.50 | Singlet (s) | The two protons are chemically equivalent and adjacent to the nitrogen. |

| Piperidine H-2, H-6 (axial & eq) | 2.80 - 3.00 (eq) / 2.00 - 2.20 (ax) | Multiplets (m) | Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |

| Piperidine H-4 (axial) | ~2.50 | Multiplet (m) | The single proton at the point of substitution, coupled to H-3 and H-5. |

| Piperidine H-3, H-5 (axial & eq) | 1.60 - 1.90 | Multiplets (m) | Protons on the piperidine ring. |

| Oxalate (-COOH)₂ | 10.0 - 12.0 | Broad Singlet (br s) | Often broad and may exchange with residual water in the solvent. Its presence confirms the salt form. |

Causality and Interpretation:

-

The Benzyl Group: The five protons on the phenyl ring will appear as a complex multiplet in the typical aromatic region. The benzylic methylene (-CH₂) protons, situated between the electron-withdrawing nitrogen and the phenyl ring, are expected to be a sharp singlet around 3.5 ppm. Its integration value of 2H is a key identifier.

-

The Piperidine Ring: The piperidine ring exists in a dynamic chair conformation. This leads to distinct axial and equatorial proton signals. Protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield. The single proton at C4, attached to the carbon bearing the trifluoroethanone group, will present as a complex multiplet due to coupling with its four neighboring protons on C3 and C5.

-

The Oxalate Protons: The acidic protons of the oxalate counter-ion will appear as a very broad signal far downfield, which will disappear upon a D₂O exchange experiment, providing a definitive method for its confirmation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The presence of the highly electronegative trifluoromethyl group introduces characteristic splitting patterns due to carbon-fluorine coupling (J-coupling).

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) | Notes |

| C=O (Ketone) | 195 - 205 | Quartet (q, ²JCF ≈ 35 Hz) | The carbonyl carbon is significantly deshielded and coupled to the three fluorine atoms.[2][3] |

| -CF₃ | 115 - 125 | Quartet (q, ¹JCF ≈ 275 Hz) | The trifluoromethyl carbon shows a very large one-bond coupling constant with fluorine.[2][3] |

| Ar-C (Quaternary) | 135 - 140 | Singlet (s) | The carbon of the benzyl group attached to the methylene. |

| Ar-C (CH) | 127 - 130 | Singlets (s) | The five CH carbons of the phenyl ring. |

| -CH₂-Ph (Benzylic) | ~63 | Singlet (s) | The benzylic carbon. |

| Piperidine C-2, C-6 | ~53 | Singlets (s) | Carbons adjacent to the nitrogen. |

| Piperidine C-4 | ~45 | Singlet (s) | The carbon bearing the trifluoroethanone group. |

| Piperidine C-3, C-5 | ~30 | Singlets (s) | The remaining piperidine carbons. |

| Oxalate (-COO⁻)₂ | 160 - 165 | Singlet (s) | The two equivalent carboxylate carbons of the oxalate anion. |

Causality and Interpretation:

-

The Trifluoroethanone Moiety: The most striking features are the two quartets arising from the trifluoroethanone group. The carbon of the CF₃ group itself will be split into a quartet with a very large coupling constant (¹JCF) of approximately 275 Hz. The adjacent carbonyl carbon will also be split into a quartet, but with a much smaller two-bond coupling constant (²JCF) of around 35 Hz.[2][3] Identifying these two signals is a powerful confirmation of this part of the structure.

-

Piperidine and Benzyl Carbons: The chemical shifts of the N-benzylpiperidine portion of the molecule are predictable, with carbons closer to the electronegative nitrogen atom appearing further downfield.

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[4]

Predicted ¹⁹F NMR Spectral Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CF₃ | -70 to -80 | Singlet (s) | Relative to CFCl₃ as a standard. The three fluorine atoms are equivalent. |

Causality and Interpretation: For this molecule, all three fluorine atoms of the trifluoromethyl group are chemically equivalent. As there are no adjacent protons close enough for significant coupling, the spectrum is expected to show a single, sharp singlet. The chemical shift is characteristic of a trifluoromethyl group adjacent to a carbonyl, a region that is well-documented.[5][6] The presence of this single peak, integrating to 3F, is a definitive indicator of the -COCF₃ moiety.

Chapter 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers crucial structural information. For this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like organic salts. The analysis will detect the protonated free base, [M+H]⁺.

Molecular Weight Calculation:

-

Free Base (C₁₄H₁₇F₃NO): 284.13 g/mol

-

Protonated Free Base [M+H]⁺: 285.14 m/z

-

Oxalate ((COOH)₂): 90.03 g/mol

Predicted Major Fragments in ESI-MS/MS:

| m/z | Identity | Fragmentation Pathway |

| 285.14 | [M+H]⁺ | Protonated parent molecule (free base). |

| 216.09 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 194.14 | [M+H - C₇H₇]⁺ | Loss of the benzyl group. |

| 91.05 | [C₇H₇]⁺ | Benzyl cation, often rearranges to the stable tropylium ion. This is a hallmark of benzyl-containing compounds. |

Causality and Interpretation: The fragmentation of N-benzylpiperidine derivatives is well-understood.[7][8] The most favorable fragmentation is typically the cleavage of the benzylic C-N bond (alpha-cleavage), which is energetically favorable.[9][10] This leads to the formation of the highly stable benzyl cation (which often rearranges to the even more stable tropylium cation) observed at m/z 91. This peak is an extremely strong indicator of the N-benzyl moiety. The other major fragment at m/z 194 corresponds to the piperidine portion of the molecule after the loss of this benzyl group. The observation of the parent ion at m/z 285 confirms the molecular weight of the free base.

Chapter 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate will be a composite of the signals from the organic cation and the oxalate anion.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Notes |

| 3100 - 2800 | C-H | Stretch | Aromatic and aliphatic C-H stretching. |

| ~1720 | C=O (Ketone) | Stretch | Strong absorption characteristic of a ketone. The electronegative fluorine atoms can shift this to a slightly higher frequency. |

| ~1700 & ~1600 | C=O (Oxalate) | Asymmetric & Symmetric Stretch | The oxalate anion will show strong, broad carboxylate stretching bands.[11][12][13] |

| 1300 - 1100 | C-F | Stretch | Very strong and characteristic absorptions for the trifluoromethyl group. |

| ~1100 | C-N | Stretch | Aliphatic amine stretching. |

Causality and Interpretation: The IR spectrum provides several key diagnostic peaks. A very strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the ketone carbonyl group. Equally important are the very strong and broad absorption bands between 1300 and 1100 cm⁻¹, which are characteristic of C-F stretching vibrations and confirm the presence of the trifluoromethyl group. Finally, the spectrum will be dominated by broad, strong bands associated with the oxalate counter-ion's carboxylate stretches, confirming the salt form of the compound.[11][14][15]

Chapter 4: Integrated Spectral Interpretation and Workflow

No single technique provides the complete picture. The power of this multi-faceted analytical approach lies in the integration of all data points to build an unassailable structural proof.

Integrated Analysis Workflow

The logical flow for confirming the structure is as follows:

-

MS Data: First, confirm the molecular weight of the free base via the [M+H]⁺ peak. The presence of the m/z 91 fragment strongly suggests the N-benzyl group.

-

IR Data: Confirm the presence of key functional groups: C=O (ketone), C-F (trifluoromethyl), and the oxalate counter-ion.

-

¹⁹F NMR Data: A single peak confirms the -CF₃ environment.

-

¹³C NMR Data: Identify the two characteristic quartets for the -COCF₃ moiety. Count the remaining signals to ensure all carbons in the proposed structure are accounted for.

-

¹H NMR Data: Use chemical shifts, integration, and coupling patterns to place all protons on the carbon skeleton established by the other techniques. Correlate the aromatic signals, the benzylic singlet, and the complex aliphatic signals of the piperidine ring.

This systematic cross-validation between techniques provides a self-validating system for structural confirmation.

Experimental & Analytical Workflow Diagram

Caption: Integrated workflow for the spectral analysis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate.

Chapter 5: Experimental Protocols

The following protocols represent standardized, field-proven methodologies for acquiring high-quality spectral data for this compound class.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for oxalate salts to ensure solubility and observe the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Use a standard one-pulse experiment. ¹⁹F is a highly receptive nucleus, so a small number of scans (e.g., 4-8) is typically sufficient.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Calibrate the ¹⁹F spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

Protocol 2: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS¹ Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 285.14) as the precursor. Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

Data Analysis: Analyze the resulting spectra to identify the parent ion and key fragment ions. Use the accurate mass data to confirm elemental compositions.

Protocol 3: Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the wavenumbers of the key absorption bands corresponding to the compound's functional groups.

References

- Rapid Quantification of Oxalate Minerals By Infrared Spectroscopy. ResearchGate.

- Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Acta Chemica Scandinavica.

- THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Journal of Chemical Physics.

- Raman and FTIR spectroscopy of natural oxalates: Implications for the evidence of life on Mars. SciEngine.

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

- Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. MDPI.

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.

- Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. Benchchem.

- An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (Trifluoromethyl)trimethylsilane. Benchchem.

- An Overview of Fluorine NMR. ResearchGate.

- 1-Benzylpiperidine | C12H17N | CID 76190. PubChem - NIH.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate.

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- Fragmentation (mass spectrometry). Wikipedia.

- N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. dovepress.com [dovepress.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 13. sciengine.com [sciengine.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Research Applications of Venetoclax (ABT-199), a BCL-2 Selective Inhibitor

A Senior Application Scientist's Synthesis of Mechanism, Application, and Protocol